 
                        Scientific Field: Pediatric Medicine, Virology
Summary of Application: Rilematovir is being investigated for its antiviral activity, clinical outcomes, and safety in children aged ≥ 28 days and ≤ 3 years with RSV disease.
Methods of Application: In the CROCuS study, children with confirmed RSV infection were randomized to receive rilematovir (low or high dose) or placebo.
Scientific Field: Adult Medicine, Virology
Summary of Application: Rilematovir is being studied for its antiviral effect, clinical outcomes, and safety in non-hospitalized RSV-infected adults.
Methods of Application: In this phase 2a study, RSV-positive adult outpatients ≤ 5 days from symptom onset were randomly assigned to receive rilematovir 500 mg, 80 mg, or placebo once-daily for 7 days.
Scientific Field: Hematology, Transplant Medicine
Summary of Application: Rilematovir is under investigation for its effects in adult and adolescent participants who had a hematopoietic stem cell transplantation and who are infected with RSV.
Rilematovir is a novel small molecule compound identified as an orally available inhibitor of the human respiratory syncytial virus (RSV) fusion protein. Its chemical formula is C21H20ClF3N4O3S, and it is recognized for its potential antiviral activity against RSV, which is a significant cause of respiratory infections, particularly in infants and immunocompromised patients .
Rilematovir acts as a fusion inhibitor. The RSV F protein undergoes a conformational change from prefusion to postfusion state during viral entry into host cells. Rilematovir likely binds to the F protein in its prefusion conformation, preventing this critical shape shift and blocking viral entry [].
The mechanism of action of Rilematovir involves the inhibition of the RSV fusion protein, which is critical for viral entry into host cells. By binding to this protein, Rilematovir prevents the fusion of the viral envelope with the host cell membrane, thereby blocking viral replication. The specific
Rilematovir exhibits potent antiviral activity against RSV. In preclinical studies, it has demonstrated effectiveness in inhibiting RSV replication in vitro and has shown promise in reducing viral load in animal models. Clinical trials have further evaluated its efficacy and safety profile in human subjects, indicating a favorable response in adult outpatients with RSV infections .
The synthesis of Rilematovir involves a multi-step chemical process. According to patent literature, the synthesis includes various reactions such as amination, chlorination, and other modifications to construct the complex molecular framework required for its activity. The detailed synthetic route outlines specific reagents and conditions necessary for each step, ensuring high purity and yield of the final product .
Rilematovir's primary application is as an antiviral agent specifically targeting RSV. Its development aims to provide a therapeutic option for patients suffering from RSV infections, particularly in vulnerable populations such as infants and the elderly. The ongoing clinical trials are assessing its effectiveness and safety compared to existing treatments .
Interaction studies have indicated that Rilematovir may have synergistic effects when used in combination with other antiviral agents. These studies aim to explore potential drug-drug interactions and optimize treatment regimens for enhanced efficacy against RSV. The pharmacokinetic profile of Rilematovir suggests that it can be administered alongside other medications without significant adverse interactions .
Rilematovir shares structural and functional similarities with other antiviral compounds targeting RSV. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features | 
|---|---|---|
| Palivizumab | Monoclonal antibody targeting RSV F protein | Specifically designed for prevention in infants | 
| Ribavirin | Broad-spectrum antiviral | Acts on multiple viruses but less specific for RSV | 
| Favipiravir | RNA polymerase inhibitor | Broad-spectrum but primarily used for other viruses | 
Rilematovir's uniqueness lies in its specific mechanism as a small molecule inhibitor directly targeting the fusion process of RSV, making it distinct from monoclonal antibodies and broader-spectrum antivirals like Ribavirin and Favipiravir .
Rilematovir synthesis has undergone significant optimization since its initial discovery. The most recent and industrially viable synthetic route represents a substantial improvement over the original Mitsunobu-based methodology [1]. The novel multi-step process employs a consecutive four-step strategy comprising N-alkylation, amide formation, carbonyl reduction, and cyclization reactions [1].
The strategic departure from the traditional Mitsunobu reaction addresses critical manufacturing concerns. The original synthetic approach utilizing diisopropyl azodicarboxylate and triphenylphosphine generated stoichiometric quantities of unwanted by-products, specifically diisopropylhydrazodicarboxylate and triphenylphosphine oxide [1]. These impurities necessitated elaborate purification procedures including chromatography and multiple recrystallization steps, rendering the process unsuitable for commercial-scale production [1].
The initial synthetic transformation involves nucleophilic substitution between compound (a), an indole derivative, and compound (b) containing an appropriate leaving group. The leaving group (W) can be halogen atoms (chloro, bromo, iodo) or sulfonyloxy groups such as methanesulfonyloxy, benzenesulfonyloxy, p-methylbenzenesulfonyloxy, or trifluoromethanesulfonyloxy [1]. This reaction proceeds through typical SN2 mechanism in the presence of inorganic bases and optional phase transfer catalysts [1].
The amide formation reaction demonstrates remarkable high regioselectivity, with no observed coupling between the ester compound (c) and the secondary amine of compound (d) [1]. This selectivity enhancement leads to increased yield and improved purity of the resulting intermediate compound (e) [1]. The mechanism involves nucleophilic acyl substitution facilitated by strong bases such as alkoxide bases or organometallic reagents [1].
The carbonyl group reduction employs various hydride-based reducing agents. Silicon hydrides (triethylsilane, polymethylhydrosiloxane), aluminum hydrides (diisobutylaluminium hydride, sodium bis(2-methoxyethoxy)aluminum hydride), and boron hydrides (lithium borohydride, sodium borohydride, borane complexes) can be utilized [1]. Borane complexes are advantageously generated in situ from sodium borohydride and Brønsted acids or Lewis acids, providing operational simplicity [1].
The final cyclization step employs carbonyl transfer reagents including carbonyl diimidazole, urea, phosgene derivatives (diphosgene, triphosgene), or chloroformates [1]. The mechanism involves nucleophilic attack on the carbonyl transfer reagent followed by intramolecular cyclization to form the characteristic imidazopyridinone ring system [1].
The synthetic pathway involves well-defined intermediate compounds with specific structural characteristics:
Compound (a): Starting indole derivative where R¹ represents C₁₋₆ alkyl or aryl substituents, with ethyl being the preferred alkyl group [1].
Compound (b): Alkylating agent containing leaving group W, with p-methylbenzenesulfonyloxy being the preferred leaving group [1].
Compound (c): Ethyl 5-chloro-1-(3-(methylsulfonyl)propyl)-1H-indole-2-carboxylate, representing the N-alkylated intermediate [1].
Compound (d): N⁴-(2,2,2-trifluoroethyl)pyridine-3,4-diamine, serving as the amine coupling partner [1].
Compound (e): 5-chloro-1-(3-(methylsulfonyl)propyl)-N-(4-((2,2,2-trifluoroethyl)amino)pyridin-3-yl)-1H-indole-2-carboxamide, the amide intermediate [1].
Compound (f): N³-((5-chloro-1-(3-(methylsulfonyl)propyl)-1H-indol-2-yl)methyl)-N⁴-(2,2,2-trifluoroethyl)pyridine-3,4-diamine, the reduced diamine precursor to rilematovir [1].
The pathway optimization strategy focuses on multiple critical parameters for pharmaceutical manufacturing:
The optimized process enables efficient purification through crystallization directly from reaction mixtures, avoiding costly and time-consuming chromatographic separations [1]. This approach is particularly advantageous for large-scale manufacturing where chromatography becomes prohibitively expensive [1].
The new synthetic route produces rilematovir with purity suitable for pharmaceutical applications without requiring additional purification steps to remove discoloration [1]. The original Mitsunobu-based synthesis yielded a grey solid requiring chromatographic purification to remove color impurities [1].
Rilematovir can be converted into pharmaceutically acceptable acid addition salts to optimize its physicochemical properties [1]. The selection of appropriate salt forms enables fine-tuning of solubility, stability, and bioavailability characteristics essential for pharmaceutical formulation development.
The final purification employs crystallization from 2-butanone and water mixtures, providing an efficient method for obtaining high-purity rilematovir [1]. This crystallization approach eliminates the need for complex purification procedures while ensuring consistent product quality.
The hemi (L)-tartrate salt form of rilematovir has been specifically developed and is covered under patent protection [2] [3] [4]. While the existence of this salt form is well-documented in patent literature, detailed structural characterization data and crystallographic analysis results are not readily accessible through public databases. The development of this specific salt form likely addresses particular pharmaceutical requirements such as enhanced stability, improved solubility, or optimized bioavailability profiles.
Limited crystallographic data for rilematovir salt forms are available in the reviewed literature. X-ray diffraction techniques have been employed for structural characterization [2], but comprehensive crystallographic analysis results including unit cell parameters, space group determinations, and detailed molecular conformations have not been fully disclosed in accessible sources.
The binding of rilematovir to its biological target, the RSV fusion protein, has been characterized through co-crystallization studies. X-ray crystallographic analysis reveals that rilematovir binds to the prefusion conformation of the RSV F protein in a hydrophobic cavity located between the fusion peptide and heptad repeat regions [5] [6]. The compound establishes key interactions with aromatic residues including Phe140 and Phe488 through π-π stacking interactions [7] [8].
The synthetic route has been specifically designed with commercial manufacturing requirements in mind [1]. The process architecture prioritizes scalability, operational simplicity, and cost-effectiveness while maintaining stringent quality standards required for pharmaceutical applications.
The avoidance of chromatographic purification steps eliminates the need for expensive preparative chromatography equipment and associated infrastructure [1]. Standard pharmaceutical reactor systems equipped for crystallization and filtration operations are sufficient for the manufacturing process.
The crystallization-based purification strategy enables straightforward process monitoring and control. Critical quality attributes can be monitored through standard analytical techniques without requiring specialized instrumentation [1].
The high atom-economy design minimizes waste generation, reducing environmental impact and disposal costs [1]. The elimination of chromatographic purifications also reduces solvent consumption and associated waste streams.
The use of established pharmaceutical reagents and standard synthetic transformations facilitates regulatory submissions and approvals [1]. The process design aligns with current pharmaceutical manufacturing guidelines and quality-by-design principles.
The comprehensive optimization of rilematovir's synthetic chemistry and production methodologies represents a significant advancement in respiratory syncytial virus therapeutic development, providing a robust foundation for commercial-scale manufacturing while maintaining the highest pharmaceutical quality standards.